molecular formula C13H20FN5 B11734958 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11734958
M. Wt: 265.33 g/mol
InChI Key: MXGPOIOQGRBGNK-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The presence of fluorine and methyl groups on the pyrazole rings enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-propyl-1H-pyrazol-4-amine with 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Pyrazole ketones or carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H20FN5/c1-4-6-18-9-11(7-16-18)15-8-12-10(3)17-19(5-2)13(12)14/h7,9,15H,4-6,8H2,1-3H3

InChI Key

MXGPOIOQGRBGNK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F

Origin of Product

United States

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